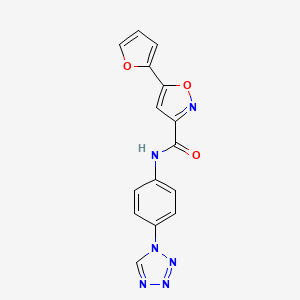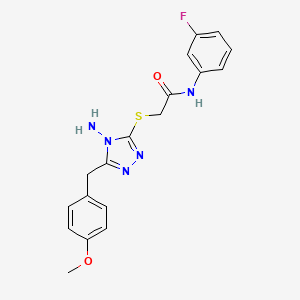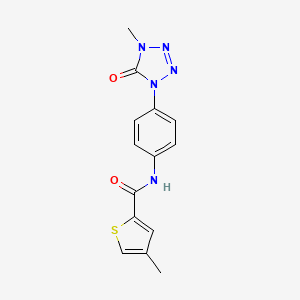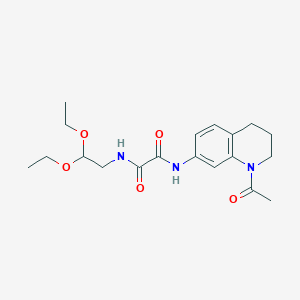
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide, commonly known as QNZ, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. QNZ is a synthetic compound that was first synthesized in 2009 and has since been studied extensively for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.
Applications De Recherche Scientifique
Chemosensors for Metal Ions
A significant application of quinoline derivatives is in the development of chemosensors for detecting metal ions. For example, Li et al. (2014) synthesized a fluorescent sensor with a quinoline group, demonstrating excellent selectivity and sensitivity for Zn(2+) ions over other cations in acetonitrile aqueous solution. This sensor could distinguish Zn(2+) from Cd(2+) based on different binding modes and structural arrangements, contributing to its potential in environmental and biological monitoring (Li et al., 2014).
Antimicrobial and Antitubercular Activities
Quinoline derivatives also show promise in antimicrobial and antitubercular applications. Kumar et al. (2014) investigated novel carboxamide derivatives of 2-quinolones for their antimicrobial activity, finding that most compounds exhibited significant antibacterial, antifungal, and antitubercular activities. This research highlights the potential of quinoline derivatives in developing new antimicrobial agents (Kumar et al., 2014).
Molecular and Structural Analysis
Research into the molecular and structural aspects of quinoline derivatives can lead to novel applications in drug design and development. For instance, Shishkina et al. (2018) found two polymorphic modifications of a quinoline derivative, revealing differences in crystal packing and potential implications for its diuretic properties and use in hypertension treatment (Shishkina et al., 2018).
Selective Chemosensors for Living Cells
Park et al. (2015) developed a highly selective "off-on fluorescence type" chemosensor for Zn2+ using a quinoline as the fluorophore. This chemosensor showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution and could detect Zn2+ in living cells and water samples, highlighting its potential for practical applications in monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of quinoline derivatives opens up avenues for creating novel compounds with potential applications across various domains. Aleksandrov et al. (2020) described the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, demonstrating the potential for developing new molecules with tailored properties for specific applications (Aleksandrov et al., 2020).
Propriétés
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-4-26-17(27-5-2)12-20-18(24)19(25)21-15-9-8-14-7-6-10-22(13(3)23)16(14)11-15/h8-9,11,17H,4-7,10,12H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKYAQOADCWXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

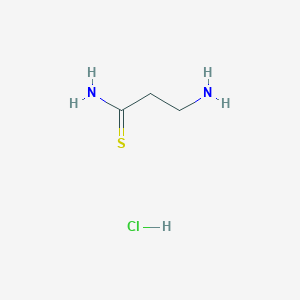
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2988759.png)

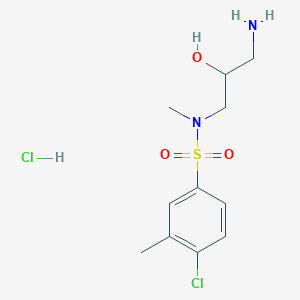
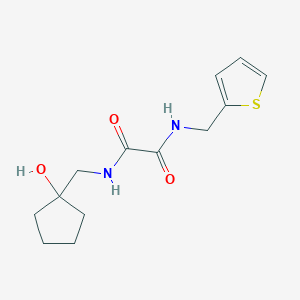

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2988768.png)

![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)

